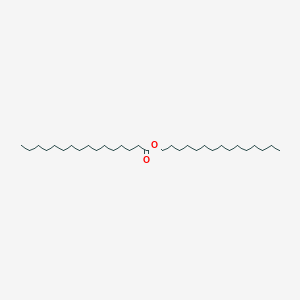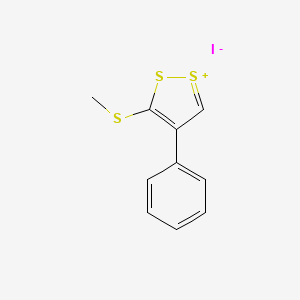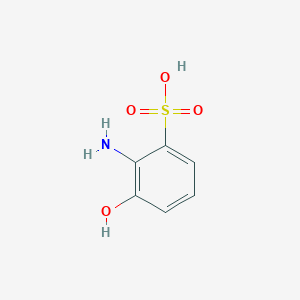
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol is a chemical compound with the molecular formula C₄H₇Cl₃OS It is characterized by the presence of three chlorine atoms, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol can be synthesized through the reaction of trichloroacetaldehyde (chloral) with ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{CCl}_3\text{CHO} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CCl}_3\text{CH}(\text{OH})\text{SC}_2\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .
科学的研究の応用
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antifungal activities.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the ethylsulfanyl group.
2,2,2-Trichloro-1-hexylsulfanyl-ethanol: Contains a hexylsulfanyl group instead of an ethylsulfanyl group.
2,2,2-Trichloro-1-mercapto-ethanol: Contains a mercapto group instead of an ethylsulfanyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
18271-86-8 |
|---|---|
分子式 |
C4H7Cl3OS |
分子量 |
209.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-ethylsulfanylethanol |
InChI |
InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |
InChIキー |
ODYGLKJCCFJTDE-UHFFFAOYSA-N |
正規SMILES |
CCSC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
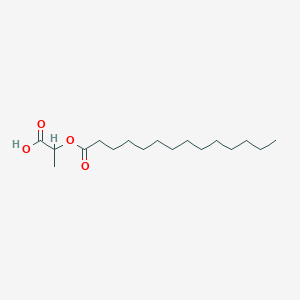
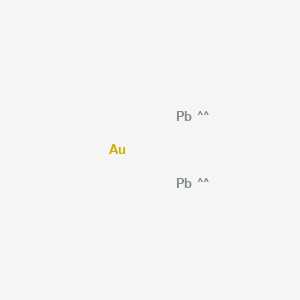
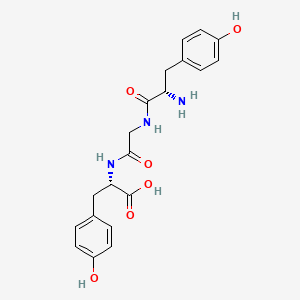
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
